molecular formula C19H22Cl2N2O4S B2797503 Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330312-21-4

Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Numéro de catalogue: B2797503
Numéro CAS: 1330312-21-4
Poids moléculaire: 445.36
Clé InChI: YHUXCWQOTFACSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 4-chlorophenoxyacetamido group, an ethyl moiety at position 6, and a methyl carboxylate ester at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structural complexity necessitates advanced crystallographic tools like SHELX for refinement and validation, as noted in .

Propriétés

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S.ClH/c1-3-22-9-8-14-15(10-22)27-18(17(14)19(24)25-2)21-16(23)11-26-13-6-4-12(20)5-7-13;/h4-7H,3,8-11H2,1-2H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUXCWQOTFACSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride
  • Molecular Formula : C19H22ClN2O4S
  • Molecular Weight : 445.36 g/mol
  • CAS Number : 1330312-21-4

Structural Features

The structure includes:

  • A pyridine ring and a thiophene ring , contributing to its aromatic properties.
  • A chlorophenoxy group and an acetamido group , which are significant for its biological interactions .

Research indicates that compounds similar to methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may act through various mechanisms:

  • Inhibition of ATF4 Pathway : Some derivatives have shown potential as inhibitors of the ATF4 pathway, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Regulation of Gene Expression : The compound may influence the expression of critical transcription factors like Oct3/4, which plays a role in maintaining pluripotency in stem cells .

Pharmacological Effects

The pharmacological profile suggests the following potential effects:

  • Anticancer Activity : Compounds in this class have been explored for their ability to inhibit tumor growth by modulating stress response pathways.
  • Neuroprotective Effects : The inhibition of pathways associated with neurodegeneration indicates potential applications in treating conditions like Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study on Oct3/4 Induction Identified small molecules that enhance Oct3/4 expression, suggesting implications for stem cell research.
Cancer Treatment Research Demonstrated that derivatives can inhibit the ATF4 pathway, offering a therapeutic strategy for cancer.
Neurodegenerative Disease ModelsCompounds showed promise in reducing neuroinflammation and protecting neuronal cells in vitro.

Applications De Recherche Scientifique

Antiplatelet Activity

One of the primary applications of this compound is in the synthesis of antiplatelet agents, particularly as a precursor for clopidogrel, which is widely used to prevent blood clots in patients at risk of cardiovascular events. Clopidogrel acts as a P2Y12 ADP receptor antagonist and is critical in managing conditions such as acute coronary syndrome and peripheral artery disease. The hydrochloride form of the compound facilitates its solubility and bioavailability in pharmaceutical formulations .

Neuroprotective Effects

Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit neuroprotective properties. Studies have shown potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Synthetic Pathways

The synthesis of methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step chemical reactions including:

  • Formation of the Thieno[2,3-c]pyridine Core : This involves cyclization reactions using thiophene derivatives.
  • Acylation Reactions : Introducing the acetamido group through acyl chloride or anhydride methods.
  • Chlorination : The introduction of the chlorophenoxy group enhances the compound's pharmacological profile.

The synthesis process is noted for its efficiency and reduced environmental impact due to fewer byproducts compared to traditional methods .

Clinical Studies on Clopidogrel Derivatives

Several clinical studies have demonstrated the efficacy of clopidogrel derivatives synthesized from this compound in reducing thrombotic events post-stroke or myocardial infarction. For instance:

  • A study published in The New England Journal of Medicine highlighted that patients treated with clopidogrel had a significantly lower incidence of major cardiovascular events compared to those on placebo .

Neuroprotection Research

In vitro studies have shown that thieno[2,3-c]pyridine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic roles in neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionReference
Antiplatelet ActivityPrecursor for clopidogrel; prevents blood clots
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Synthesis EfficiencyMulti-step process with reduced environmental impact

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogues

The compound belongs to a class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, differing from analogs in substituents and functional groups. Key structural analogs include:

Compound Name R-Group (Position 6) Functional Group (Position 3) Bioactivity (TNF-α Inhibition) Safety Precautions
Target Compound: Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl Ethyl Methyl carboxylate Potent (inferred) Not reported
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl () Isopropyl Carboxamide Not reported P101, P102, P103, P201–P210
Ethyl 2-(2-((3-(4-chlorophenyl)...)thio)acetamido)acetate () Varied Ethyl ester Not reported Not reported

Key Observations :

  • Functional Group Impact : The methyl carboxylate ester in the target compound could enhance solubility relative to the carboxamide group in the analog, though the latter may improve target binding via hydrogen bonding .

Bioactivity and Pharmacological Comparison

demonstrates that structurally related 4,5,6,7-tetrahydrothieno[2,3-c]pyridines exhibit potent TNF-α inhibition in rat whole blood assays. While specific data for the target compound is unavailable, its 4-chlorophenoxyacetamido and ethyl substituents align with pharmacophores critical for activity . For example:

  • TNF-α Inhibition: Analogs with chloroaryl groups and small alkyl chains (e.g., ethyl, methyl) show IC50 values in the nanomolar range, suggesting the target compound likely shares this efficacy.
  • Mechanistic Insights: The 4-chlorophenoxy group may interact with hydrophobic pockets in TNF-α, while the tetrahydrothienopyridine core stabilizes the bioactive conformation .

Physicochemical Properties :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs.
  • The ethyl substituent may reduce logP relative to isopropyl analogs, balancing lipophilicity and bioavailability .

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., ethyl group at C6, chlorophenoxyacetamido at C2) and assess stereochemistry .

Q. Mass Spectrometry (MS) :

  • High-Resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage of the ester group) .

Q. HPLC :

  • Use a C18 column with UV detection (λ = 254 nm) to quantify purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Approach :

Q. Assay standardization :

  • Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control compounds to minimize variability .

Q. Compound purity validation :

  • Re-analyze batches via HPLC and NMR to rule out degradation products or stereoisomers .

Q. Data normalization :

  • Express activity as % inhibition relative to a positive control (e.g., reference antagonists) to account for inter-experimental variability .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodology :

Salt screening : Test alternative counterions (e.g., mesylate, tosylate) to enhance aqueous solubility while retaining stability .

Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin-based formulations to solubilize the compound without precipitation .

Prodrug design : Modify the ester group (e.g., replace methyl with a hydrophilic moiety) to increase bioavailability .

Q. How can metabolic stability be assessed in preclinical models?

  • Protocol :

In vitro microsomal assays :

  • Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

Q. In vivo pharmacokinetics :

  • Administer intravenously/orally to rodents, collect plasma at intervals, and quantify parent compound/metabolites using validated LC-MS methods .

Data Contradiction and Validation

Q. How should conflicting data on receptor-binding affinity be addressed?

  • Resolution steps :

Replicate assays : Perform dose-response curves (3+ independent experiments) to confirm IC₅₀ values .

Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside traditional radioligand displacement .

Structural analysis : Perform molecular docking to assess if minor conformational changes (e.g., ethyl group orientation) alter binding kinetics .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Best practices :

Strict stoichiometric control : Use automated syringes for reagent addition to minimize human error .

In-process monitoring : Track reaction progress via TLC or inline IR spectroscopy to terminate reactions at consistent endpoints .

Quality control (QC) : Implement release criteria (e.g., ≥98% purity by HPLC, NMR match to reference) for all batches .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.